molecular formula C17H20O5 B11025907 ethyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate

ethyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11025907
M. Wt: 304.34 g/mol
InChI Key: HQRZZLIDZQUXHW-UHFFFAOYSA-N
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Description

Ethyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrones that are widely found in nature and have diverse biological activities. This particular compound is characterized by its chromen-2-one core structure, which is substituted with a propyl group at the 3-position, a methyl group at the 4-position, and an ethoxyacetate group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 4-methyl-2-oxo-3-propyl-2H-chromen-7-ol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyacetate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate
  • 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
  • 7-hydroxy-4-methylcoumarin

Uniqueness

Ethyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 3-position and the ethoxyacetate group at the 7-position differentiates it from other coumarin derivatives and contributes to its unique reactivity and biological activities .

Properties

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

ethyl 2-(4-methyl-2-oxo-3-propylchromen-7-yl)oxyacetate

InChI

InChI=1S/C17H20O5/c1-4-6-14-11(3)13-8-7-12(9-15(13)22-17(14)19)21-10-16(18)20-5-2/h7-9H,4-6,10H2,1-3H3

InChI Key

HQRZZLIDZQUXHW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC)OC1=O)C

Origin of Product

United States

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